Methyl 2-(3-hydroxycyclobutyl)acetate
Overview
Description
Methyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ester that is commonly used as a starting material for the synthesis of various organic compounds.
Scientific Research Applications
Methyl 2-(3-hydroxycyclobutyl)acetate has various scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural product derivatives. This compound has also been used as a chiral building block in the synthesis of various chiral molecules. Additionally, Methyl 2-(3-hydroxycyclobutyl)acetate has been used as a solvent in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxycyclobutyl)acetate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. The cyclic ester ring structure of this compound makes it a useful building block for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(3-hydroxycyclobutyl)acetate are not well studied. However, this compound is not known to have any significant toxicity or adverse effects on living organisms. It is relatively non-toxic and can be handled safely in a laboratory setting.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-(3-hydroxycyclobutyl)acetate is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, this compound is relatively non-toxic and can be handled safely. However, one of the limitations of this compound is its limited solubility in certain solvents, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research and development of Methyl 2-(3-hydroxycyclobutyl)acetate. One potential area of research is the development of new synthetic methods for this compound. Additionally, this compound can be used as a starting material for the synthesis of various natural product derivatives, which can have potential applications in the pharmaceutical industry. Further research is also needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 2-(3-hydroxycyclobutyl)acetate is a chemical compound that has several scientific research applications. This compound can be synthesized using relatively simple procedures and has potential applications in various fields, including the pharmaceutical industry. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
properties
IUPAC Name |
methyl 2-(3-hydroxycyclobutyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)4-5-2-6(8)3-5/h5-6,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAIKRHUQZOPSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210462 | |
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1148130-31-7 | |
Record name | Cyclobutaneacetic acid, 3-hydroxy-, methyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.